N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
Preparation Methods
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . This reaction is carried out under specific conditions, including the use of a platinum catalyst and controlled temperature settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like methyl cyanide or dimethyl sulfoxide (DMSO), bases like potassium carbonate (K2CO3), and catalysts such as nanocatalysts and metal catalysts . Major products formed from these reactions include substituted oxazole derivatives with potential biological activities.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its structural properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its tert-butyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-9(13)11-8-6-7(14-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLVSEWUCZQDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NOC(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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